molecular formula C17H25NO3 B10955681 5-{[1-(4-Tert-butylphenyl)ethyl]amino}-5-oxopentanoic acid

5-{[1-(4-Tert-butylphenyl)ethyl]amino}-5-oxopentanoic acid

Cat. No.: B10955681
M. Wt: 291.4 g/mol
InChI Key: ULTCLJCTNYJUGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({1-[4-(TERT-BUTYL)PHENYL]ETHYL}AMINO)-5-OXOPENTANOIC ACID is a complex organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an ethylamino group and a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({1-[4-(TERT-BUTYL)PHENYL]ETHYL}AMINO)-5-OXOPENTANOIC ACID typically involves multiple steps, starting from commercially available precursors. One common approach involves the reaction of 4-(tert-butyl)phenylacetic acid with ethylamine under controlled conditions to form the intermediate 1-[4-(tert-butyl)phenyl]ethylamine. This intermediate is then subjected to further reactions, including oxidation and amide formation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-({1-[4-(TERT-BUTYL)PHENYL]ETHYL}AMINO)-5-OXOPENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-({1-[4-(TERT-BUTYL)PHENYL]ETHYL}AMINO)-5-OXOPENTANOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-({1-[4-(TERT-BUTYL)PHENYL]ETHYL}AMINO)-5-OXOPENTANOIC ACID involves its interaction with specific molecular targets and pathways. The tert-butyl group and phenyl ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating key proteins, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-butyl)phenylacetic acid
  • 1-[4-(tert-butyl)phenyl]ethylamine
  • 4-tert-Butylphenylboronic acid

Uniqueness

5-({1-[4-(TERT-BUTYL)PHENYL]ETHYL}AMINO)-5-OXOPENTANOIC ACID is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

5-[1-(4-tert-butylphenyl)ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C17H25NO3/c1-12(18-15(19)6-5-7-16(20)21)13-8-10-14(11-9-13)17(2,3)4/h8-12H,5-7H2,1-4H3,(H,18,19)(H,20,21)

InChI Key

ULTCLJCTNYJUGU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)NC(=O)CCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.